5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with an ethylsulfonyl group at the 5-position and a p-tolyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Substitution with p-Tolyl Group: The p-tolyl group can be introduced through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-4-(phenyl)pyrimidin-2-amine: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
5-(Ethylsulfonyl)-4-(p-tolyl)pyrimidin-2-amine is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the ethylsulfonyl and p-tolyl groups can enhance its solubility and binding affinity to target molecules compared to similar compounds.
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H15N3O2S/c1-3-19(17,18)11-8-15-13(14)16-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
PQRFWFFNWKDNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.